molecular formula C9H6O2S B1273733 1-Benzothiophene-5-carboxylic acid CAS No. 2060-64-2

1-Benzothiophene-5-carboxylic acid

Cat. No. B1273733
CAS RN: 2060-64-2
M. Wt: 178.21 g/mol
InChI Key: SNBYTKLWZRHESA-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-carboxylic acid is a compound with the molecular formula C9H6O2S . It has a molecular weight of 178.21 g/mol . This compound is also known by other names such as benzo[b]thiophene-5-carboxylic acid and has the CAS number 2060-64-2 .


Molecular Structure Analysis

The molecular structure of 1-Benzothiophene-5-carboxylic acid consists of a benzothiophene ring attached to a carboxylic acid group . The InChI string representation of its structure is InChI=1S/C9H6O2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) . The compound has a topological polar surface area of 65.5 Ų .


Physical And Chemical Properties Analysis

1-Benzothiophene-5-carboxylic acid has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its XLogP3 is 2.6 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.

Scientific Research Applications

Pharmaceutical Research

1-Benzothiophene-5-carboxylic acid is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various drugs due to its bioactive thiophene ring. For instance, it can be a precursor in creating molecules with potential anticancer, anti-inflammatory, or antimicrobial properties .

Materials Science

In materials science, this compound serves as a building block for creating organic semiconductors. Its derivatives are integral in developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics .

Organic Synthesis

As an intermediate in organic synthesis, 1-Benzothiophene-5-carboxylic acid is involved in constructing complex molecular architectures. It’s particularly useful in reactions that form heterocyclic compounds, which are crucial in developing new chemical entities .

Agrochemicals

In agrochemical research, this compound’s derivatives can be explored for their potential as novel pesticides or herbicides. Its structural motif is common in molecules that interact with various biological targets, which can be leveraged to develop new agrochemical agents .

Dyestuff Industry

The compound finds applications in the dyestuff industry as well. It can be used to synthesize dyes and pigments, especially those requiring the thiophene ring’s specific electronic properties, which impart color through conjugated systems .

Chemical Research

1-Benzothiophene-5-carboxylic acid is also significant in chemical research for studying reaction mechanisms and developing new synthetic methodologies. It’s often used in catalysis research and in exploring new pathways for carbon-sulfur bond formation .

Future Directions

Benzothiophene and its derivatives, including 1-Benzothiophene-5-carboxylic acid, are considered promising scaffolds for drug design due to their structural similarities with active compounds . Future research could focus on exploring the potential of 1-Benzothiophene-5-carboxylic acid in various therapeutic applications, as well as developing more efficient synthesis methods.

Mechanism of Action

Target of Action

Derivatives of benzothiophene carboxylic acids are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies , indicating their potential interaction with biological targets.

Mode of Action

The synthesis of benzothiophene derivatives often involves the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . This suggests that the compound may interact with its targets through the functional groups attached to the benzothiophene core.

Biochemical Pathways

Benzothiophene derivatives have been shown to exhibit a variety of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Benzothiophene derivatives have been shown to exhibit a variety of biological activities , suggesting that they may have diverse molecular and cellular effects.

properties

IUPAC Name

1-benzothiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBYTKLWZRHESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383672
Record name 1-benzothiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophene-5-carboxylic acid

CAS RN

2060-64-2
Record name Benzo[b]thiophene-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2060-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzothiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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